3-Fluorophenylhydrazine hydrochloride
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Overview
Description
3-Fluorophenylhydrazine hydrochloride is a chemical compound with the molecular formula C6H8ClFN2. It is a white to light brown powder that is soluble in water and has a melting point of 268°C (dec.) . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Fluorophenylhydrazine hydrochloride can be synthesized through the reaction of 3-fluoroaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction typically involves the following steps:
- Dissolve 3-fluoroaniline in a suitable solvent such as ethanol.
- Add hydrazine hydrate to the solution.
- Introduce hydrochloric acid to the mixture to form the hydrochloride salt.
- Recrystallize the product to obtain pure this compound .
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 3-Fluorophenylhydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azobenzenes.
Reduction: It can be reduced to form aniline derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted hydrazines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed:
Oxidation: Azobenzenes
Reduction: Aniline derivatives
Substitution: Substituted hydrazines
Scientific Research Applications
3-Fluorophenylhydrazine hydrochloride is utilized in various scientific research fields, including:
Chemistry: It is used as a building block for the synthesis of more complex organic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Fluorophenylhydrazine hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
- 4-Fluorophenylhydrazine hydrochloride
- 3-Chloro-4-fluorophenylhydrazine hydrochloride
Comparison: 3-Fluorophenylhydrazine hydrochloride is unique due to the position of the fluorine atom on the phenyl ring, which influences its reactivity and interaction with other molecules. Compared to 4-Fluorophenylhydrazine hydrochloride, it has different electronic properties and steric effects, leading to variations in its chemical behavior and applications .
Properties
CAS No. |
2924-16-5 |
---|---|
Molecular Formula |
C6H8ClFN2 |
Molecular Weight |
162.59 g/mol |
IUPAC Name |
(3-fluorophenyl)hydrazine;hydron;chloride |
InChI |
InChI=1S/C6H7FN2.ClH/c7-5-2-1-3-6(4-5)9-8;/h1-4,9H,8H2;1H |
InChI Key |
SKVGLOFWEJFQKU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)NN.Cl |
Canonical SMILES |
[H+].C1=CC(=CC(=C1)F)NN.[Cl-] |
Key on ui other cas no. |
50702-51-7 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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